molecular formula C8H8N2O B183209 3-Cyano-4,6-dimethyl-2-hydroxypyridine CAS No. 769-28-8

3-Cyano-4,6-dimethyl-2-hydroxypyridine

Cat. No.: B183209
CAS No.: 769-28-8
M. Wt: 148.16 g/mol
InChI Key: OCYMJCILWYHKAU-UHFFFAOYSA-N
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Description

3-Cyano-4,6-dimethyl-2-hydroxypyridine (CAS 769-28-8) is a heterocyclic compound with the molecular formula C₈H₈N₂O. It is a white crystalline solid with a melting point of 285–287°C and a boiling point of 385.1°C at 760 mmHg . The compound features a pyridine core substituted with a hydroxyl group at position 2, cyano at position 3, and methyl groups at positions 4 and 5. Its synthesis typically involves condensation reactions, such as the reflux of cyanothioacetamide with acetylacetone in ethanol .

Notably, it is classified as a hazardous substance (GHS07) with acute toxicity risks (H302, H312, H332) and irritant properties (H315, H319, H335) . It is primarily utilized as a pharmaceutical intermediate and has been studied for its toxicity in Tetrahymena pyriformis models .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Derivatives
The compound serves as a precursor for synthesizing various pyridine derivatives. A notable method involves a one-pot reaction using acetylacetone and malononitrile in the presence of ammonium acetate, yielding high-purity products such as 3-cyano-4,6-dimethyl-2-pyridone and 2-amino-3-cyano-4,6-dimethylpyridine. The reaction conditions significantly influence the yields, with solvent choice playing a critical role .

1.2 Reaction Mechanisms
Quantum chemical calculations have been employed to understand the reaction pathways and vibrational properties of synthesized compounds. These insights aid in optimizing synthetic routes and improving yield efficiency .

Analytical Chemistry

2.1 High-Performance Liquid Chromatography (HPLC)
3-Cyano-4,6-dimethyl-2-hydroxypyridine can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Analytical Method Mobile Phase Application
HPLCAcetonitrile + Water + AcidIsolation of impurities
Mass SpectrometryFormic Acid substitutionCompatible analysis

Pharmaceutical Applications

3.1 Drug Development
The compound's structural features make it a candidate for drug development, particularly in creating new therapeutics targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Its derivatives have shown potential as neuroprotective agents .

3.2 Toxicological Studies
Toxicological assessments indicate that this compound exhibits moderate toxicity levels, necessitating careful handling and usage in pharmaceutical formulations .

Case Studies

Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of 3-cyano-4,6-dimethyl-2-pyridone demonstrated that varying the concentration of ammonium acetate significantly affected product yield. Higher concentrations led to increased yields due to enhanced catalytic activity .

Case Study 2: HPLC Method Development
Another research project developed a rapid HPLC method for analyzing this compound in biological samples. The method provided reliable quantification with minimal sample preparation time, highlighting its applicability in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 3-Cyano-4,6-dimethyl-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The hydroxyl and cyano groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Cyano-4,6-dimethyl-2-mercaptopyridine (CAS 54585-47-6)

  • Structure : Replaces the hydroxyl group at position 2 with a thiol (-SH).
  • Synthesis: Derived from malononitrile and acetylacetone via thiocyanoacetamide intermediates, followed by alkylation .
  • Applications: Serves as a precursor for alkylthio derivatives (e.g., 3-cyano-4,6-dimethyl-2-alkylthiopyridines) and nicotinamide analogs.
  • Reactivity : The thiol group enables nucleophilic substitution reactions, unlike the hydroxyl group, which may participate in hydrogen bonding or oxidation .
  • Toxicity: No specific hazard data reported, suggesting a safer profile compared to the hydroxyl analog.

3-Cyano-4,6-distyrylpyridin-2(1H)-thione

  • Structure : Features styryl groups at positions 4 and 6 and a thione (=S) group at position 2.
  • Activity: Demonstrates potent insecticidal effects against cowpea aphids (Aphis craccivora), outperforming acetamiprid. The open-chain derivative (2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) retains higher activity due to the cyano group, whereas cyclization reduces efficacy .
  • Mechanism : The thione group facilitates sulfur-based interactions with biological targets, contrasting with the hydroxyl group’s polar interactions .

3-Cyano-4,6-diaryl-2(1H)oxopyridines

  • Structure : Aryl groups at positions 4 and 6 with a ketone (=O) at position 2.
  • Pharmacology : Exhibits anticancer activity via inhibition of PIM1 kinase and survivin, proteins overexpressed in tumors. For example, derivatives with diphenyl groups show IC₅₀ values in the low micromolar range against cancer cell lines .
  • SAR: Bulky aryl groups enhance target binding, while the cyano group stabilizes the pyridine ring .

3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine

  • Structure: Diphenyl groups at positions 4 and 6, with a phenethylamino substituent at position 2.
  • Specific activity data are unreported .

Table 1: Key Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine and Analogs

Compound Substituents (Positions 2,4,6) Melting Point (°C) Toxicity Profile Primary Applications
This compound -OH, -CH₃, -CH₃ 285–287 Acute toxicity (H302 etc.) Pharmaceutical intermediate
3-Cyano-4,6-dimethyl-2-mercaptopyridine -SH, -CH₃, -CH₃ Not reported Less hazardous Precursor for alkylthio derivatives
3-Cyano-4,6-distyrylpyridin-2(1H)-thione =S, -styryl, -styryl Not reported Not reported Insecticide
3-Cyano-4,6-diphenyl-2-oxopyridine =O, -Ph, -Ph Not reported Not reported Anticancer agents

Biological Activity

3-Cyano-4,6-dimethyl-2-hydroxypyridine (CDHP) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C8H8N2OC_8H_8N_2O. Its structure features a pyridine ring with a cyano group at position 3, hydroxyl group at position 2, and two methyl groups at positions 4 and 6. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that CDHP exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that CDHP and its derivatives can inhibit pilus biogenesis in uropathogenic bacteria, suggesting potential as an antimicrobial agent .
  • Antitumor Activity : Compounds similar to CDHP have been identified as potent antitumor agents, demonstrating efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : Research has indicated that CDHP may act as an agonist for formyl peptide receptors, which are involved in inflammatory responses. This suggests potential applications in treating conditions like rheumatoid arthritis .

The biological activity of CDHP is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : CDHP can bind to enzymes involved in metabolic pathways, altering their activity and potentially leading to therapeutic effects.
  • Receptor Modulation : The compound's hydroxyl and cyano groups enhance its binding affinity to various receptors, making it a candidate for drug development targeting specific biological pathways .

Case Studies

Several studies have explored the biological effects of CDHP:

  • Study on Antimicrobial Activity : A study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives of CDHP inhibited the growth of E. coli by disrupting pilus formation, crucial for bacterial adhesion .
  • Antitumor Research : In vitro studies have shown that CDHP exhibits cytotoxic effects on human cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to CDHP:

Compound NameStructure FeaturesBiological Activity
3-Cyano-4,6-dimethylpyridin-2(1H)-oneSimilar pyridinone structurePotential anti-inflammatory
4-MethoxyphenylacetamideContains methoxy groupAnalgesic properties
5-Bromo-N-(pyridin-3-yl)acetamideContains bromine substitutionAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-cyano-4,6-dimethyl-2-hydroxypyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves alkylation of 3-cyano-4,6-dimethyl-2-mercaptopyridine with alkyl halides under phase-transfer catalysis. For example, using sodium hydroxide (20% w/v) and tetrabutyl ammonium bromide as a catalyst, alkyl halides in ethanol are added dropwise at 5–10°C. Stirring for 4–5 hours followed by overnight incubation at room temperature achieves cyclization . Optimization includes adjusting alkyl chain length (e.g., C3H7 to C6H13) to influence reaction kinetics and yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons on the pyridine ring appear as singlets (δ 6.69 ppm), while hydroxyl or thiol protons resonate at δ 13.80 ppm .
  • IR : Stretching vibrations at 2220 cm⁻¹ confirm the cyano group, and carbonyl absorption (C=O) appears at 1671–1661 cm⁻¹ .
    Elemental analysis (C, H, N%) should match calculated values within ±0.3% for purity validation .

Q. What purification methods are effective for isolating this compound intermediates?

  • Methodological Answer : Crystallization from ethanol is widely used for intermediates like the potassium salt of 3-cyano-4,6-dimethylpyridine-2-thiolate. Hot filtration followed by ethanol washing removes unreacted thiourea or halide byproducts . For cyclized products (e.g., thieno[2,3-b]pyridines), column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) :

  • Increasing alkyl chain length (C3H7 → C6H13) enhances lipophilicity, improving membrane permeability and activity against enzymes like PA-PB1 (anti-influenza target) .
  • Substitution at position-2 (e.g., thioether vs. acetamide) modulates binding affinity. For example, 2-(alkylthio) derivatives show higher IC50 values (1.2–3.8 µM) against cancer cell lines compared to acetamide analogs . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends .

Q. What experimental designs are robust for evaluating antihyperlipidemic activity of this compound derivatives in vivo?

  • Methodological Answer :

  • Induction Model : Administer a hyperlipidemic cocktail (100 g cholesterol, 30 g propylthiouracil, 100 g cholic acid in 1 L peanut oil) via oral gavage (10 mL/kg body weight) thrice weekly for 2 weeks in rats .
  • Treatment Groups : Divide animals into control, model, and test compound groups (n=6). Administer derivatives (e.g., 50 mg/kg/day) post-induction.
  • Endpoint Analysis : Measure serum lipid profiles (total cholesterol, triglycerides, HDL/LDL) using enzymatic kits (CHOD-PAP for cholesterol, GPO-POD for triglycerides). Statistical analysis via ANOVA validates significance (p<0.05) .

Q. How can this compound derivatives be leveraged in antiviral research, particularly against influenza?

  • Methodological Answer :

  • Target Identification : Derivatives disrupt PA-PB1 subunit interaction in influenza polymerase. Use fluorescence polarization assays with FITC-labeled PA peptides to measure binding inhibition .
  • High-Throughput Screening (HTS) : Synthesize hybrid molecules with 3-cyano-4,6-diphenylpyridine cores and amino acid side chains. Screen at 10 µM concentration in MDCK cells infected with H1N1; quantify viral load via RT-qPCR .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :

  • Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity assays) and culture conditions (e.g., 5% CO2, 37°C).
  • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points (0.1–100 µM) to calculate IC50 via nonlinear regression (e.g., GraphPad Prism).
  • Meta-Analysis : Compare data using standardized metrics (e.g., ∆∆Ct for gene expression) and exclude outliers via Grubbs’ test (α=0.05) .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)IR (cm⁻¹)Elemental Analysis (C/H/N%)
Pyridine-2-thione6.69 (s, 1H), 13.80 (s, 1H)2220 (CN), 1671 (C=O)58.51/4.91/17.06 (Calc.)
Thieno[2,3-b]pyridine7.15–7.20 (m, 2H)2221 (CN), 1594 (C=O)62.30/5.02/15.80 (Found)

Table 2. Biological Activity of Selected Derivatives

DerivativeTarget (IC50, µM)Model SystemReference
3a (C3H7 alkylthio)PA-PB1 (1.8)H1N1-infected MDCK
X1 (thioether)HepG2 (2.4)MTT assay

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
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InChI

InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCYMJCILWYHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
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DSSTOX Substance ID

DTXSID3022118
Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Molecular Weight

148.16 g/mol
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CAS No.

769-28-8
Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Synthesis routes and methods I

Procedure details

Bergel et al [British Pat. No. 553,097, accepted May 7, 1943] shows the reaction of acetylacetone with malononitrile in ethanol in the presence of piperidine to produce 3-cyano-4,6-dimethyl-2(1H)-pyridinone (named as its 5-cyano-2,4-dimethyl-6-hydroxypyridine tautomer).
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Synthesis routes and methods II

Procedure details

To a solution of 2-cyanoacetamide (8.40 g, 100 mmol) and acetylacetone (10.0 g, 100 mmol) in H2O (200 mL) was added K2CO3 (4.00 g, 28.9 mmol). The mixture was stirred at RT for 22 hours. Then the precipitated solid was filtered with Buchner funnel, washed with ice cold H2O, and dried under vacuum pressure to give 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (13.5 g, 91% yield).
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8.4 g
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4 g
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of pentane-2,4-dione (100 g, 1.0 mol) in H2O (2 L) were added 2-cyanoacetamide (84 g, 1.0 mol) and K2CO3 (13.8 g, 0.1 mol). Then the mixture was stirred at room temperature for 16 hr. The reaction solution was filtrated to give crude product. The crude was washed with water and concentrated to give 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (138 g, 93%).
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84 g
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13.8 g
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2 L
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Cyano-4,6-dimethyl-2-hydroxypyridine
3-Cyano-4,6-dimethyl-2-hydroxypyridine
3-Cyano-4,6-dimethyl-2-hydroxypyridine
3-Cyano-4,6-dimethyl-2-hydroxypyridine
3-Cyano-4,6-dimethyl-2-hydroxypyridine
3-Cyano-4,6-dimethyl-2-hydroxypyridine

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